![molecular formula C13H11N3O4 B14510985 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol CAS No. 63099-83-2](/img/structure/B14510985.png)
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol is an organic compound that features a pyrazole ring substituted with a nitrophenoxy group and a propynol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the pyrazole ring.
Attachment of the Propynol Group: The propynol group can be attached through a Sonogashira coupling reaction, where an alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
3-{5-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.
3-{5-[(2-Methoxyphenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol: Similar structure but with a methoxyphenoxy group instead of a nitrophenoxy group.
Uniqueness
The presence of the nitrophenoxy group in 3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
属性
CAS 编号 |
63099-83-2 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
3-[5-[(2-nitrophenoxy)methyl]-1H-pyrazol-4-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H11N3O4/c17-7-3-4-10-8-14-15-11(10)9-20-13-6-2-1-5-12(13)16(18)19/h1-2,5-6,8,17H,7,9H2,(H,14,15) |
InChI 键 |
YQGNFNWAUHFOCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=C(C=NN2)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


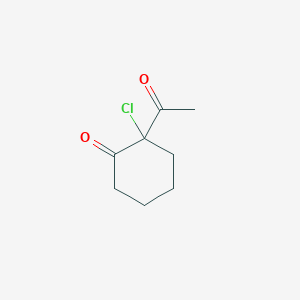
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)


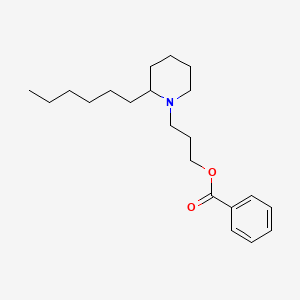
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
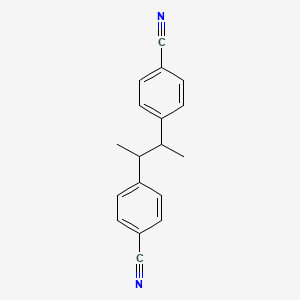
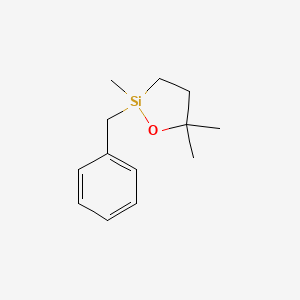
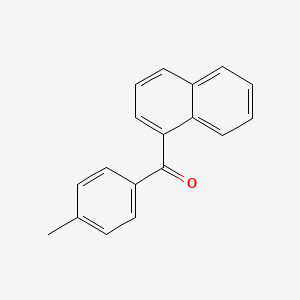
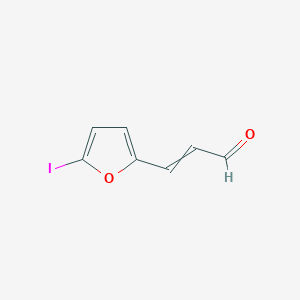
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
